molecular formula C19H18ClN3O B2459458 (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone CAS No. 256458-59-0

(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone

Cat. No.: B2459458
CAS No.: 256458-59-0
M. Wt: 339.82
InChI Key: YFRXAUMSFWLIKW-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of a chlorophenyl group, an indole moiety, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-(1H-indol-4-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (4-chlorophenyl)[4-(1H-indol-3-yl)piperazino]methanone
  • (4-chlorophenyl)[4-(1H-indol-5-yl)piperazino]methanone
  • (4-chlorophenyl)[4-(1H-indol-6-yl)piperazino]methanone

Comparison: (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone is unique due to the specific positioning of the indole moiety at the 4-position of the piperazine ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-15-6-4-14(5-7-15)19(24)23-12-10-22(11-13-23)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRXAUMSFWLIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328465
Record name (4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

256458-59-0
Record name (4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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